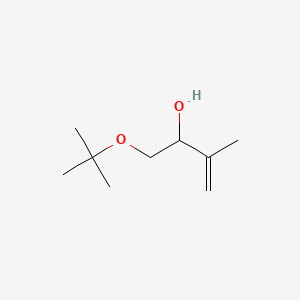
Paramethasone disodium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paramethasone disodium phosphate is a fluorinated glucocorticoid with potent anti-inflammatory and immunosuppressant properties . It is commonly used in the treatment of various conditions requiring corticosteroid therapy, except for adrenal-deficiency states . This compound is known for its ability to bind with cortisol receptors, triggering a variety of cardiovascular, metabolic, immunologic, and homeostatic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of paramethasone disodium phosphate involves the fluorination of a glucocorticoid backbone. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general glucocorticoid synthesis involves multiple steps, including fluorination, hydroxylation, and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
Paramethasone disodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Fluorine atoms in the compound can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Paramethasone disodium phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of glucocorticoid chemistry and synthesis.
Biology: Employed in research on cell signaling pathways and immune response modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mécanisme D'action
Paramethasone disodium phosphate exerts its effects by binding to cortisol receptors, leading to the inhibition of leukocyte infiltration at inflammation sites . It interferes with the mediators of the inflammatory response and suppresses humoral immune responses . The compound reduces the release of cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, limiting T cell proliferation and B cell clonal expansion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: Another fluorinated glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A non-fluorinated glucocorticoid with a similar mechanism of action but different potency and side effect profile.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency compared to paramethasone disodium phosphate.
Uniqueness
This compound is unique due to its specific fluorination, which enhances its anti-inflammatory and immunosuppressant properties compared to non-fluorinated glucocorticoids . This fluorination also contributes to its higher potency and longer duration of action .
Propriétés
Numéro CAS |
2145-14-4 |
|---|---|
Formule moléculaire |
C22H28FNa2O8P |
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-11-6-14-13-8-16(23)15-7-12(24)4-5-20(15,2)19(13)17(25)9-21(14,3)22(11,27)18(26)10-31-32(28,29)30;;/h4-5,7,11,13-14,16-17,19,25,27H,6,8-10H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t11-,13+,14+,16+,17+,19-,20+,21+,22+;;/m1../s1 |
Clé InChI |
MHQJKNHAJIVSPW-ZDKQYMEBSA-L |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)








